molecular formula C12H10N2S2 B1592031 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione CAS No. 612507-13-8

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione

Cat. No. B1592031
M. Wt: 246.4 g/mol
InChI Key: VHCDCUWOPDPJLF-UHFFFAOYSA-N
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Patent
US07384934B2

Procedure details

Combine 2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulene-10-one (21 g, 0.09 mol) and phosphorus pentasulfide (53 g, 0.12 mol) in pyridine (350 mL) and stir at room temperature overnight, heat at reflux for 5 h. Cool to room temperature to allow precipitate to settle, collect solid by filtration, wash cake with cold ethanol/water and air-dry for a few minutes to obtain 29 g of crude material. Take up solid in a small amount of pyridine, add a like volume of ethanol/water, sonicate for a few minutes and collect again by filtration. Air-dry cake, then place in the vacuum oven at 40° C. for 48 h to obtain 15.9 g of the title compound as an orange solid, which was used directly on the next step without further purification: melting point: 259.0-259.5° C.; Mass spectrum (APCI): m/z=247.0 (M+1).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:11][C:10]2[NH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5](=O)[C:4]=2[CH:3]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:18].C(O)C.O>N1C=CC=CC=1>[CH3:1][C:2]1[S:11][C:10]2[NH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5](=[S:18])[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
CC1=CC=2C(NC3=C(NC2S1)C=CC=C3)=O
Name
Quantity
53 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
350 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
collect solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash cake with cold ethanol/water
CUSTOM
Type
CUSTOM
Details
air-dry for a few minutes
CUSTOM
Type
CUSTOM
Details
to obtain 29 g of crude material
CUSTOM
Type
CUSTOM
Details
sonicate for a few minutes
FILTRATION
Type
FILTRATION
Details
collect again by filtration
CUSTOM
Type
CUSTOM
Details
Air-dry cake

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C(NC3=C(NC2S1)C=CC=C3)=S
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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